24-Norcholesterol
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Overview
Description
24-Norcholesterol is a 3beta-hydroxy steroid.
This compound is a natural product found in Amphilectus fucorum and Dragmacidon lunaecharta with data available.
Scientific Research Applications
1. Brain Cholesterol Metabolism and Neurological Disorders
24(S)-hydroxycholesterol (24(S)-HC) is a significant cholesterol metabolite predominantly formed in the brain. It plays a crucial role in the maintenance of cholesterol metabolism in the central nervous system (CNS). Alterations in the levels of 24(S)-HC in cerebrospinal fluid and plasma may serve as sensitive markers for diseases like Alzheimer's, Huntington's, and other neurodegenerative disorders, reflecting changes in brain cholesterol metabolism (Sidhu et al., 2015; Lukiw, 2006; Leoni et al., 2013).
2. Modulation of Neuronal Signaling and Survival
24(S)-HC exhibits potent modulatory effects on N-methyl-d-aspartate (NMDA) receptor function, influencing brain plasticity and potentially playing a role in neuropsychiatric disorders. Its interaction with neuronal survival and as a biomarker for neurodegenerative disease highlights its therapeutic potential (Sun et al., 2016).
3. Involvement in Neuropharmacology
The impact of 24S-hydroxycholesterol on synaptic vesicle cycling, particularly in the context of the neuromuscular junction, suggests its role in neurotransmitter release and synaptic transmission. This involvement in neuropharmacology is significant for understanding the functioning of the nervous system and potential therapeutic applications (Kasimov et al., 2017).
4. Diagnostic and Therapeutic Potential in Neurodegenerative Diseases
The concentration of 24S-hydroxycholesterol in plasma and cerebrospinal fluid could serve as a biochemical marker for altered cholesterol homeostasis in the brain, particularly in conditions like Alzheimer's and vascular dementia. This diagnostic potential could aid in early detection and treatment strategies for these diseases (Lütjohann et al., 2000).
5. Antiproliferative Properties in Cancer Research
Research on B-norcholesterols, a category that includes 24-norcholesterol derivatives, has shown their antiproliferative activity against various cancer cell lines. This discovery provides a basis for developing new anti-cancer drugs and exploring the therapeutic potential of these compounds (Gan et al., 2014).
6. Role in Cholesterol Metabolism and Cardiovascular Health
Studies on cholesterol metabolism have indicated the involvement of 24S-hydroxycholesterol in processes like oxysterol formation and its potential implications in cardiovascular health. Understanding these mechanisms is crucial for developing strategies to manage cholesterol-related disorders (Hughes et al., 2013; Heverin et al., 2004).
7. Therapeutic Potential in Glaucoma and Eye Health
Research has shown that 24(S)-hydroxycholesterol may offer neuroprotection against pressure-mediated retinal degeneration, suggesting its potential application in treating glaucomatous conditions and protecting the eyes from pressure-induced injuries (Ishikawa et al., 2016).
Properties
CAS No. |
38819-44-2 |
---|---|
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H44O/c1-17(2)6-7-18(3)22-10-11-23-21-9-8-19-16-20(27)12-14-25(19,4)24(21)13-15-26(22,23)5/h8,17-18,20-24,27H,6-7,9-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
VQSNHPSNPFDOJF-XSLNCIIRSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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